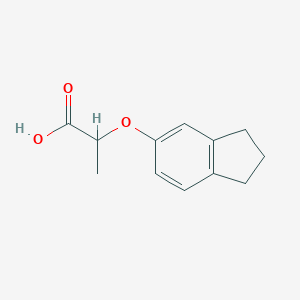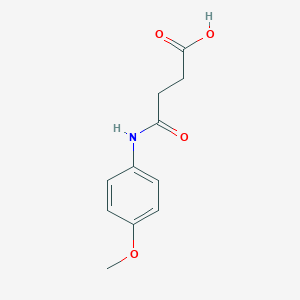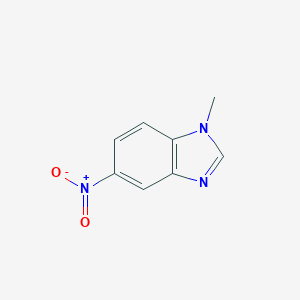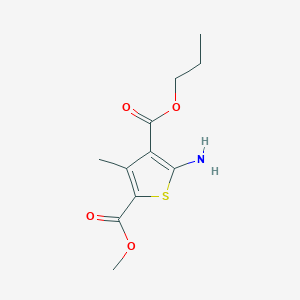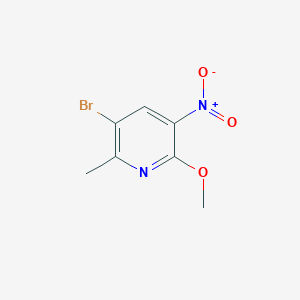
3-Bromo-6-methoxy-2-methyl-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-methoxy-2-methyl-5-nitropyridine is a compound that belongs to the class of organic compounds known as nitropyridines. These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with a nitro group and other functional groups at various positions.
Synthesis Analysis
The synthesis of related pyridine compounds involves various strategies, including nucleophilic substitution and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by reactions with methylamine and sodium methoxide, and finally bromination and hydrolysis to yield the desired product .
Molecular Structure Analysis
The molecular structure of nitropyridines can be studied using quantum mechanical and spectroscopic methods. For a similar compound, 2-Amino-3-bromo-5-nitropyridine, Density Functional Theory (DFT) calculations were used to obtain vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectral data. The molecular equilibrium geometry was optimized, and various electronic properties were calculated, including HOMO-LUMO energies and the Fukui function .
Chemical Reactions Analysis
Nitropyridines can undergo various chemical reactions, including nitration and rearrangements. For example, the nitration of 3-bromo-5-methoxypyridine-N-oxide resulted in the isolation of the 6-nitro derivative as the sole reaction product . Additionally, reactions involving triethylamine can lead to the formation of imidazo[1,2-a]pyridines and indoles from isoxazol-5(2H)-ones substituted with a nitropyridine group .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridines are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and other substituents affects their reactivity and stability. Theoretical calculations can predict properties such as softness, electrophilicity index, and non-linear optical (NLO) behavior. For 2-Amino-3-bromo-5-nitropyridine, a low softness value and a high electrophilicity index were calculated, indicating potential biological activity. The compound also exhibited promising NLO properties, which could make it a candidate for NLO material applications .
Applications De Recherche Scientifique
-
Crystallography
- Application Summary : The compound is used in the field of crystallography to study its crystal structure .
- Methods of Application : The crystal structure of the compound was determined using X-ray diffraction techniques . The crystal was a colourless block with dimensions 0.16 × 0.11 × 0.08 mm. The data was collected using Mo Kα radiation (0.71073 Å) and a Bruker APEX-II diffractometer .
- Results : The crystal structure was determined to be triclinic, with cell parameters a = 6.5459 (3) Å, b = 11.2565 (5) Å, c = 11.8529 (5) Å, α = 106.938 (2)°, β = 105.657 (2)°, γ = 106.628 (2)°, and volume V = 738.71 (6) ų .
-
Organic Synthesis
-
Medicine
- Application Summary : The compound shows some similarities with 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which has applications in the field of medicine .
- Results : It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
-
Fine Chemicals
-
Pharmaceuticals
- Application Summary : The compound shows some similarities with 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which has applications in the field of pharmaceuticals .
- Results : It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
-
Chemical Industry
Propriétés
IUPAC Name |
5-bromo-2-methoxy-6-methyl-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-4-5(8)3-6(10(11)12)7(9-4)13-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVXYSCNTSWXJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444440 |
Source


|
| Record name | 3-BROMO-6-METHOXY-2-METHYL-5-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methoxy-2-methyl-5-nitropyridine | |
CAS RN |
186413-76-3 |
Source


|
| Record name | 3-Bromo-6-methoxy-2-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186413-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-BROMO-6-METHOXY-2-METHYL-5-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

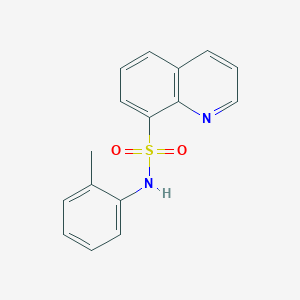
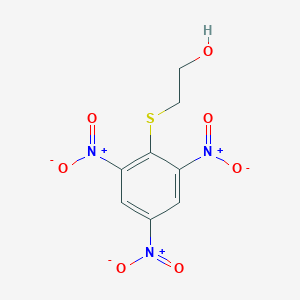
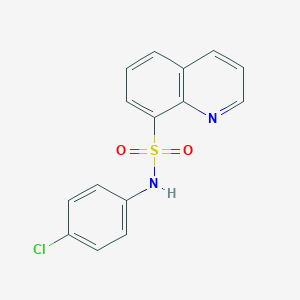
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)
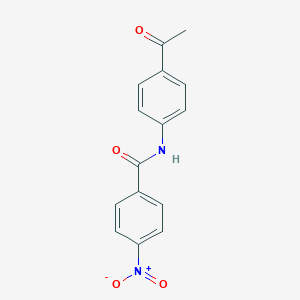
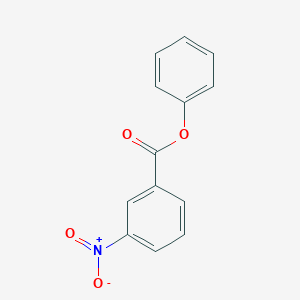

![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)
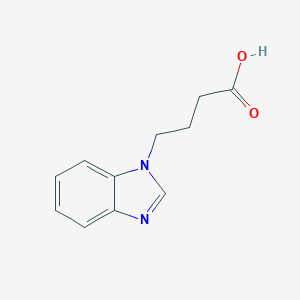
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)
